6-(4-chlorophenyl)-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-CHLOROPHENYL)-3-METHYL-N-[(OXOLAN-2-YL)METHYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazolothiadiazine derivatives typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. One common method includes the reaction of 4-chlorophenylhydrazine with carbon disulfide in the presence of a base, followed by cyclization with methyl isocyanate . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or acetonitrile, under an inert atmosphere.
Industrial Production Methods
Industrial production of triazolothiadiazine derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired compound. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-CHLOROPHENYL)-3-METHYL-N-[(OXOLAN-2-YL)METHYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazolothiadiazine derivatives.
Scientific Research Applications
6-(4-CHLOROPHENYL)-3-METHYL-N-[(OXOLAN-2-YL)METHYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-CHLOROPHENYL)-3-METHYL-N-[(OXOLAN-2-YL)METHYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with a different fusion pattern of the triazole and thiadiazine rings.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Yet another isomeric variant with unique properties.
Properties
Molecular Formula |
C17H20ClN5O2S |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-methyl-N-(oxolan-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C17H20ClN5O2S/c1-10-20-21-17-23(10)22-14(11-4-6-12(18)7-5-11)15(26-17)16(24)19-9-13-3-2-8-25-13/h4-7,13-15,22H,2-3,8-9H2,1H3,(H,19,24) |
InChI Key |
OPRSYOOVOFPYHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(C(S2)C(=O)NCC3CCCO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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